molecular formula C18H11Cl4N3O3 B12695871 1,3-Dioxolan-2-one, 4,5-bis(2,4-dichlorophenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- CAS No. 107659-73-4

1,3-Dioxolan-2-one, 4,5-bis(2,4-dichlorophenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)-

Cat. No.: B12695871
CAS No.: 107659-73-4
M. Wt: 459.1 g/mol
InChI Key: ISQDVMUTSRLLQF-SJLPKXTDSA-N
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Description

1,3-Dioxolan-2-one, 4,5-bis(2,4-dichlorophenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- is a complex organic compound that features a dioxolane ring, dichlorophenyl groups, and a triazole moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:

    Formation of the Dioxolane Ring: This can be achieved through the cyclization of appropriate diols with carbonyl compounds under acidic conditions.

    Introduction of Dichlorophenyl Groups: This step might involve the use of Grignard reagents or other organometallic compounds to introduce the dichlorophenyl groups.

    Attachment of the Triazole Moiety: This can be done through azide-alkyne cycloaddition reactions, often referred to as “click chemistry.”

Industrial Production Methods

Industrial production would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and other advanced manufacturing techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the triazole moiety.

    Reduction: Reduction reactions could target the dichlorophenyl groups or the dioxolane ring.

    Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the specific reaction.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound might be used as a ligand in catalytic reactions.

    Synthesis: It could serve as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The triazole moiety suggests potential as an enzyme inhibitor.

    Antimicrobial Activity: The dichlorophenyl groups might confer antimicrobial properties.

Medicine

    Drug Development: The compound could be investigated for its potential as a therapeutic agent, particularly in the treatment of infections or cancer.

Industry

    Material Science: It might be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example:

    Enzyme Inhibition: The compound might bind to the active site of an enzyme, blocking its activity.

    Antimicrobial Action: It could disrupt microbial cell membranes or interfere with essential biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxolan-2-one Derivatives: Compounds with similar dioxolane rings.

    Triazole-Containing Compounds: Other molecules featuring the triazole moiety.

    Dichlorophenyl Compounds: Molecules with dichlorophenyl groups.

Uniqueness

This compound’s unique combination of a dioxolane ring, dichlorophenyl groups, and a triazole moiety might confer distinct biological activities and chemical properties, making it a valuable subject for further research.

Properties

CAS No.

107659-73-4

Molecular Formula

C18H11Cl4N3O3

Molecular Weight

459.1 g/mol

IUPAC Name

(4S,5R)-4,5-bis(2,4-dichlorophenyl)-4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-one

InChI

InChI=1S/C18H11Cl4N3O3/c19-10-1-3-12(14(21)5-10)16-18(28-17(26)27-16,7-25-9-23-8-24-25)13-4-2-11(20)6-15(13)22/h1-6,8-9,16H,7H2/t16-,18-/m1/s1

InChI Key

ISQDVMUTSRLLQF-SJLPKXTDSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)[C@@H]2[C@@](OC(=O)O2)(CN3C=NC=N3)C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2C(OC(=O)O2)(CN3C=NC=N3)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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